顺-2-叔丁氧羰基氨基-2-甲基环戊烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

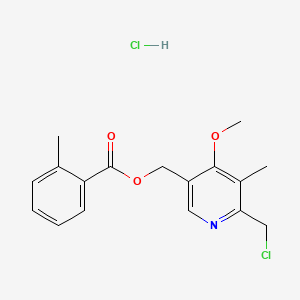

Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is an unnatural amino acid derivative known for its selectivity and utility in organic synthesis. This compound is an example of the broader class of tert-butoxycarbonyl (Boc) protected amino acids, which are essential in peptide synthesis and other areas of organic chemistry due to their protective groups that are easily introduced and removed under mild conditions.

Synthesis Analysis

The synthesis of similar structured compounds involves multiple steps, including the creation of stereochemically defined intermediates. A notable method includes the synthesis of all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which showcases the ability to control cis and trans configurations through reaction conditions and optical resolution techniques. These methods highlight the complexity and the strategic planning required in the synthesis of such compounds (Bakonyi et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves computational and X-ray crystallography techniques to understand the spatial arrangement of atoms within a molecule. For compounds within this category, ab initio calculations and crystallographic data can provide insight into the factors influencing cis selectivity, as well as the stability and reactivity of different isomers (Curry et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid derivatives can vary widely, including hydrogenations, cycloadditions, and rearrangements. These reactions are often influenced by the presence of the tert-butoxycarbonyl group, which can direct the course of reactions or be removed to unveil the amino group for further functionalization (Smith et al., 2001).

科学研究应用

定向加氢和对映纯合成

定向加氢技术已被用于生产环戊烷羧酸的对映纯衍生物,展示了该化合物在实现对制药应用至关重要的单对映异构体方面的实用性(Smith et al., 2001)。

连续光流化学用于氘标记

连续光流化学的创新促进了氘标记衍生物的规模合成,突显了该化合物在创建具有增强同位素标记的生物活性化合物和材料科学应用方面的重要性(Yamashita et al., 2019)。

立体异构体合成

研究已开发出合成相关化合物的四种立体异构体的方法,强调了顺-2-叔丁氧羰基氨基-2-甲基环戊烷羧酸在合成具有潜在制药应用的非天然氨基酸方面的灵活性和实用性(Bakonyi et al., 2013)。

脯氨酸衍生物的前体

该化合物已被用作合成脯氨酸衍生物的前体,对于开发新型药物和研究生物过程至关重要(Nevalainen & Koskinen, 2001)。

扭曲顺-酰胺键的模拟体

对环己烷羧酸的立体化学研究已导致扭曲顺-酰胺键的模拟体的开发,有助于理解蛋白工程中肽折叠和稳定性(Krajewski et al., 2001)。

用于药物传递的水凝胶剂

最新进展探索了从该化合物衍生的三肽基水凝胶剂用于包裹和控制释放维生素B12和多柔比星等药物,表明其在局部癌症治疗和药物传递系统中的潜力(Guchhait et al., 2021)。

安全和危害

未来方向

属性

IUPAC Name |

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDUYHIMOWUHAF-PRHODGIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)